molecular formula C24H41NO B595753 Pachyaximine A CAS No. 128255-08-3

Pachyaximine A

Cat. No.: B595753
CAS No.: 128255-08-3
M. Wt: 359.598
InChI Key: ZTNBSFMIFOLVCM-MCTVSQGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Pachyaximine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Employs nucleophilic or electrophilic reagents depending on the desired substitution.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Pachyaximine A has a wide range of scientific research applications:

Properties

IUPAC Name

(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNBSFMIFOLVCM-MCTVSQGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: From which plant sources can Pachyaximine A be isolated?

A1: this compound has been isolated from several plant species. The provided research highlights its presence in:

  • Pachysandra procumbens: This plant was specifically investigated for compounds exhibiting antiestrogen-binding site (AEBS) inhibitory activity, and this compound was among the active compounds isolated [].
  • Pachysandra axillaris: This species yielded a diverse array of steroidal alkaloids, including this compound, showcasing the rich chemical diversity within the Pachysandra genus [].
  • Saracococca saligna: this compound was identified as one of the alkaloids responsible for the antibacterial activity observed in extracts from this plant [].

Q2: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A3: While the provided abstracts don't delve into specific SAR studies for this compound, one study exploring antiestrogen-binding site inhibitors from Pachysandra procumbens identified several structurally related steroidal alkaloids, including this compound []. This suggests that modifications to the steroidal backbone could impact its interaction with biological targets and potentially influence its activity. Further research focusing on synthesizing and evaluating this compound analogs is needed to establish a comprehensive SAR profile.

Q3: What analytical techniques have been used to characterize and quantify this compound?

A3: The research indicates the use of various techniques for isolation and characterization, including:

  • Chromatography: Medium-pressure liquid chromatography (MPLC), silica gel column chromatography, and thin-layer chromatography (TLC) were employed for separating and purifying this compound from complex plant extracts [].
  • Spectroscopy: The research likely utilized spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, although specific details were not provided [, ].
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS): This technique was employed to analyze the composition of the active extract containing this compound [].

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